1-[(Cyclopropylamino)methyl]cyclopentan-1-ol
Overview
Description
1-[(Cyclopropylamino)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C9H17NO. It is used in various scientific experiments to investigate its physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopentanol with cyclopropylamine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Scientific Research Applications
1-[(Cyclopropylamino)methyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(Cyclopropylamino)methyl]cyclopentan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(Cyclopropylamino)methyl]cyclopentan-1-ol can be compared with other similar compounds such as:
Cyclopentanol: A simpler alcohol with similar structural features but different reactivity.
Cyclopropylamine: A related amine with distinct chemical properties and applications.
Cyclopentanone: An oxidized derivative with different functional groups and reactivity.
The uniqueness of this compound lies in its combination of cyclopentanol and cyclopropylamine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[(cyclopropylamino)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)7-10-8-3-4-8/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDADXWBPCMKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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